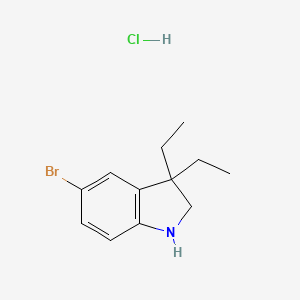
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is an organic compound known for its complex molecular structure that integrates several functional groups. This compound has garnered significant interest due to its potential applications across various scientific domains, including chemistry, biology, and medicinal research. The structure comprises a quinazolinone core, a thiophene ring, and an oxadiazole moiety, making it a compound of high synthetic and functional versatility.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, a multi-step synthetic pathway is typically employed. The process begins with the formation of the quinazolinone core, followed by the incorporation of the thiophene and oxadiazole groups through a series of coupling reactions. Key reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scalability and cost-efficiency. This may involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous quality control measures. The use of high-throughput screening and advanced analytical methods like HPLC (High-Performance Liquid Chromatography) ensures the consistent production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
This compound exhibits diverse reactivity, undergoing several types of chemical reactions such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield alcohols and amines.
Substitution: Can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide in acidic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Varied depending on the specific reagents used but generally includes substituted quinazolines and thiophenes.
科学的研究の応用
This compound's multifaceted structure makes it valuable in several research fields:
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor modulation.
Medicine: Explored for therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: Applied in material science for developing new polymers and advanced materials with unique properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. In medicinal chemistry, it may inhibit particular enzymes or bind to receptors, disrupting biological processes essential for disease progression. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity, enabling selective targeting.
類似化合物との比較
When compared with other quinazolinone derivatives or thiophene-containing compounds, 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:
Quinazoline Derivatives: Often used in anticancer research for their ability to inhibit tyrosine kinases.
Thiophene Compounds: Commonly explored for their electronic properties in material science.
Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Overall, this compound is a compound of significant scientific interest, offering diverse applications and a rich field for further exploration.
特性
IUPAC Name |
3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-16(10-24-11-20-14-5-2-1-4-13(14)19(24)26)23-8-12(9-23)18-21-17(22-27-18)15-6-3-7-28-15/h1-7,11-12H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENQJKJHYKJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)



![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine](/img/structure/B2355142.png)



![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)

